molecular formula C20H22BF3O4 B13072447 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]-

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]-

Cat. No.: B13072447
M. Wt: 394.2 g/mol
InChI Key: QYTLUYWLRFTQGE-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- is a boron-containing compound known for its unique chemical properties This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boron trihalides (such as boron trifluoride) under controlled conditions. This reaction results in the formation of the dioxaborolane core structure.

    Introduction of Substituents: The phenylmethoxy and trifluoromethoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy or trifluoromethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Borohydrides and other reduced boron species.

    Substitution: Various substituted dioxaborolane derivatives.

Scientific Research Applications

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable boron-oxygen or boron-nitrogen bonds. These interactions are crucial for its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler dioxaborolane compound without the phenylmethoxy and trifluoromethoxy groups.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the phenylmethoxy and trifluoromethoxy groups.

Uniqueness

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]- is unique due to the presence of both phenylmethoxy and trifluoromethoxy groups, which enhance its reactivity and potential applications. These substituents provide additional functional sites for chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C20H22BF3O4

Molecular Weight

394.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)15-10-11-16(17(12-15)26-20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

QYTLUYWLRFTQGE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC(F)(F)F

Origin of Product

United States

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